molecular formula C21H15I2N3O2 B11564791 2-[(E)-{[4-hydroxy-3-(5-methyl-1H-benzimidazol-2-yl)phenyl]imino}methyl]-4,6-diiodophenol

2-[(E)-{[4-hydroxy-3-(5-methyl-1H-benzimidazol-2-yl)phenyl]imino}methyl]-4,6-diiodophenol

Cat. No.: B11564791
M. Wt: 595.2 g/mol
InChI Key: KOORXRCFBXCLGD-UHFFFAOYSA-N
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Description

4-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PHENOL is a complex organic compound that features a combination of phenolic, benzodiazole, and iodophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PHENOL typically involves the condensation of 2-hydroxy-3,5-diiodophenyl aldehyde with 2-(5-methyl-1H-1,3-benzodiazol-2-yl)aniline in the presence of a suitable catalyst. The reaction is carried out in a solvent such as methanol at room temperature, resulting in the formation of the desired imine product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry.

    Biology: Potential use as a fluorescent probe due to its benzodiazole moiety.

    Medicine: Investigated for its potential as an anticancer agent.

    Industry: Possible applications in the development of new materials with unique optical properties.

Mechanism of Action

The mechanism of action of 4-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PHENOL is not fully understood. it is believed to interact with specific molecular targets through its phenolic and imine groups. These interactions may involve hydrogen bonding, π-π stacking, and coordination with metal ions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PHENOL is unique due to the presence of both iodophenyl and benzodiazole groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a subject of interest for further research.

Properties

Molecular Formula

C21H15I2N3O2

Molecular Weight

595.2 g/mol

IUPAC Name

2-[[4-hydroxy-3-(6-methyl-1H-benzimidazol-2-yl)phenyl]iminomethyl]-4,6-diiodophenol

InChI

InChI=1S/C21H15I2N3O2/c1-11-2-4-17-18(6-11)26-21(25-17)15-9-14(3-5-19(15)27)24-10-12-7-13(22)8-16(23)20(12)28/h2-10,27-28H,1H3,(H,25,26)

InChI Key

KOORXRCFBXCLGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=C(C=CC(=C3)N=CC4=C(C(=CC(=C4)I)I)O)O

Origin of Product

United States

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